4-Methylbenzenesulfonic acid;nonadeca-7,10,13-trien-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzenesulfonic acid;nonadeca-7,10,13-trien-2-ol is a chemical compound that combines the properties of 4-methylbenzenesulfonic acid and nonadeca-7,10,13-trien-2-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene with sulfuric acid, resulting in the formation of p-toluenesulfonic acid . Nonadeca-7,10,13-trien-2-ol can be synthesized through the reduction of nonadeca-7,10,13-trienoic acid . The combination of these two compounds can be achieved through esterification or other suitable chemical reactions under controlled conditions.
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid involves large-scale sulfonation processes using toluene and sulfuric acid . Nonadeca-7,10,13-trien-2-ol can be produced through hydrogenation processes in the presence of suitable catalysts . The final compound can be obtained by combining these intermediates through appropriate chemical reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzenesulfonic acid;nonadeca-7,10,13-trien-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives and other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The sulfonic acid group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic acid;nonadeca-7,10,13-trien-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-methylbenzenesulfonic acid;nonadeca-7,10,13-trien-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the nonadeca-7,10,13-trien-2-ol moiety can interact with hydrophobic regions of biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonic acid: Known for its use as a catalyst and reagent in organic synthesis.
Nonadeca-7,10,13-trien-2-ol: Studied for its biological activities and potential therapeutic applications.
Uniqueness
4-Methylbenzenesulfonic acid;nonadeca-7,10,13-trien-2-ol is unique due to its combined properties of both 4-methylbenzenesulfonic acid and nonadeca-7,10,13-trien-2-ol. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
61271-96-3 |
---|---|
Molekularformel |
C26H42O4S |
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;nonadeca-7,10,13-trien-2-ol |
InChI |
InChI=1S/C19H34O.C7H8O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20;1-6-2-4-7(5-3-6)11(8,9)10/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
LTQIHHNNSLNJMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCCCCC(C)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.